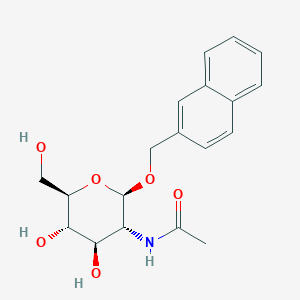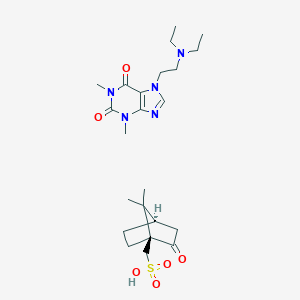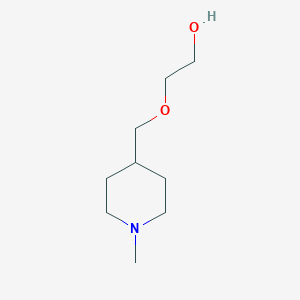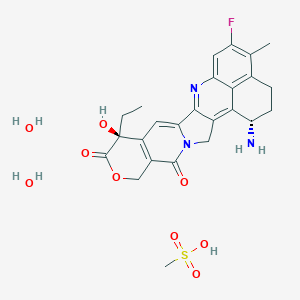
2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound with pronounced antiviral characteristics . It holds significant promise in impeding the propagation of influenza A and HIV, among other viruses . The compound has a molecular formula of C19H23NO6 and a molecular weight of 361.39 .
Molecular Structure Analysis
The molecular structure of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is represented by the SMILES string:CC(=O)N[C@@H]1C@HCO)O)O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Aplicaciones Científicas De Investigación
Synthesis of Potential Therapies
Researchers have synthesized various glycosides, including those similar to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," for potential antitumor activities. For instance, the synthesis and evaluation of diosgenyl glycosides, incorporating D-glucosamine residues, showed promising antitumor activities by inducing apoptosis in B cell chronic leukemia, highlighting the application of glycoside derivatives in cancer therapy research (Myszka et al., 2003).
Development of Enzyme Inhibitors
The construction of hyaluronan trisaccharide analogues represents another significant application area. These analogues have been synthesized for potential use as hyaluronic acid synthases inhibitors, which could play a crucial role in developing treatments for diseases where hyaluronan synthesis is a factor (Guo, 2009).
Glycosylation Methodologies
In the realm of synthetic chemistry, "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside" related compounds have been utilized in sophisticated glycosylation procedures. These methodologies facilitate the synthesis of complex glycosides and oligosaccharides, proving essential for studying carbohydrate-based interactions in biological systems (Pertel et al., 2018).
Surface Activity and Surfactant Development
Research into novel sugar-based surfactants has led to the synthesis of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides. These compounds, which share a structural framework with "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," exhibit significant surface activity and improved water solubility, indicating their potential as novel surfactants in various applications (Ji et al., 2017).
Conformational Studies and Molecular Design
The study of 6-C-methyl-substituted 2-acetamido-2-deoxy-β-D-glucopyranosides, which are structurally related to "2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside," has provided insights into the conformational preferences of these molecules. Such studies are crucial for understanding the physical chemistry underpinning the biological activity of glycosides and for the rational design of new molecules (Achkar et al., 2005).
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVPDFSOUPHFE-FVVUREQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457103 |
Source


|
| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
CAS RN |
197574-95-1 |
Source


|
| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)


![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)



